2,5-Bis(4-methoxyphenyl)-1,4-dithiine

Description

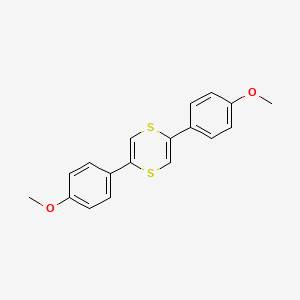

Structure

2D Structure

3D Structure

Properties

CAS No. |

37989-51-8 |

|---|---|

Molecular Formula |

C18H16O2S2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2,5-bis(4-methoxyphenyl)-1,4-dithiine |

InChI |

InChI=1S/C18H16O2S2/c1-19-15-7-3-13(4-8-15)17-11-22-18(12-21-17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |

InChI Key |

XTCLQKGOKJVVKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=CS2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthesis of 2,5 Bis 4 Methoxyphenyl 1,4 Dithiine

While several methods exist for synthesizing the 1,4-dithiine ring, many protocols for creating 2,5-diaryl derivatives rely on specific precursors. A reported synthesis for 2,5-Bis(4-methoxyphenyl)-1,4-dithiine (referred to in the literature as 2,6-Bis(4-methoxyphenyl)-1,4-dithiine) starts from bis(4-methoxyphenylethynyl) sulfide (B99878). nih.gov

The synthesis involves dissolving sodium ethoxide in ethanol, to which bis(4-methoxyphenylethynyl) sulfide is added. After a brief period of stirring at room temperature, hydrated sodium sulfide (Na₂S·9H₂O) is introduced. The mixture is then heated to reflux for two hours. Following cooling, the reaction is quenched with water and the product is extracted using dichloromethane. The organic extract is subsequently washed, dried, and the solvent is removed. The final product is isolated and purified via column chromatography, yielding a yellow solid. nih.gov

Structural Elucidation and Advanced Characterization of 2,5 Bis 4 Methoxyphenyl 1,4 Dithiine

Crystallographic Analysis via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules in the crystalline state. The analysis of 2,5-Bis(4-methoxyphenyl)-1,4-dithiine reveals a molecule with crystallographic twofold rotation symmetry. nih.goviucr.org

Precise measurements of bond lengths within the dithiine ring provide critical information about its electronic structure. The two sulfur-carbon bond lengths are 1.7391(19) Å and 1.7795(18) Å. nih.goviucr.org These values are notably shorter than typical C–S single bonds but longer than C=S double bonds. This intermediate bond length suggests a degree of electronic conjugation between the lone pairs on the sulfur atoms and the π-electrons of the carbon-carbon double bonds within the ring. nih.goviucr.org

Table 1: Selected Bond Lengths in the 1,4-Dithiine Ring

| Bond | Length (Å) |

| S1–C2 | 1.7391 (19) |

| S1–C6 | 1.7795 (18) |

Data sourced from Zhao et al., 2014. nih.goviucr.org

The orientation of the two 4-methoxyphenyl (B3050149) substituents relative to the central dithiine ring is described by torsion angles. The analysis shows that the aromatic rings are nearly coplanar with the adjacent C=C bonds of the dithiine ring. nih.goviucr.org This planarity is evidenced by small torsion angles of 8.5(3)° and -171.26(19)°. nih.goviucr.org This near-coplanar arrangement facilitates potential electronic communication between the aromatic substituents and the heterocyclic core.

Table 2: Key Torsion Angles

| Torsion Angle | Value (°) |

| C1–C2–C3–C4 | -171.26 (19) |

| C1–C2–C3–C8 | 8.5 (3) |

Note: Atom numbering as per the original crystallographic study. These angles describe the relationship between the aromatic ring and the dithiine C=C bond. nih.goviucr.org

The packing of molecules within the crystal lattice is governed by intermolecular forces. In the solid state of this compound, the crystal packing is exclusively characterized by van der Waals interactions. nih.goviucr.org There is no evidence of stronger, more directional interactions such as hydrogen bonds or significant π–π stacking. The molecules assemble in columns, but the separation distances between them are reported to be greater than 5.5402 Å, further indicating that the packing is dominated by non-specific, weaker forces. nih.gov

Spectroscopic Investigations for Structural Confirmation

NMR spectroscopy in solution provides complementary data to the solid-state X-ray analysis, confirming the molecular structure and providing information about the chemical environment of the nuclei. The ¹H and ¹³C NMR spectra are consistent with the proposed symmetrical structure.

In the ¹H NMR spectrum, a singlet at 3.83 ppm corresponds to the six protons of the two equivalent methoxy (B1213986) (–OCH₃) groups. nih.gov The two olefinic protons on the dithiine ring appear as a sharp singlet at 6.42 ppm. nih.gov The protons of the para-substituted aromatic rings appear as two distinct doublets at 6.89 ppm and 7.58 ppm, each integrating to four protons, which is characteristic of an AA'BB' spin system. nih.gov

The ¹³C NMR spectrum further supports the structure, showing a signal for the methoxy carbons at 55.50 ppm. nih.gov The spectrum displays signals for the various carbons of the aromatic rings and the dithiine core, consistent with the molecular symmetry. nih.gov

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.83 | Singlet | 6H | –OCH₃ |

| 6.42 | Singlet | 2H | Dithiine C–H |

| 6.89 | Doublet (J = 8.8 Hz) | 4H | Aromatic C–H |

| 7.58 | Doublet (J = 8.8 Hz) | 4H | Aromatic C–H |

Data sourced from Zhao et al., 2014. nih.gov

Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 55.50 | –OCH₃ |

| 114.07 | Aromatic CH |

| 116.40 | Dithiine CH |

| 128.45 | Aromatic CH |

| 129.83 | Aromatic C (quaternary) |

| 139.52 | Dithiine C (quaternary) |

| 160.10 | Aromatic C (quaternary) |

Data sourced from Zhao et al., 2014. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. A hypothetical IR spectrum for this compound would feature characteristic absorption bands for:

C-H Stretching: For both aromatic and vinylic C-H bonds.

C=C Stretching: Associated with the aromatic rings and the double bonds within the dithiine ring.

C-O Stretching: A strong band indicating the presence of the methoxy groups.

C-S Stretching: Vibrations corresponding to the carbon-sulfur bonds in the heterocyclic ring.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would separate the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound and a series of fragment ions, which would be characteristic of the molecule's structure.

HRMS would be employed to determine the exact mass of the molecular ion with a very high degree of accuracy. This precise measurement allows for the unambiguous determination of the elemental formula of this compound, confirming its composition of carbon, hydrogen, oxygen, and sulfur atoms.

Electronic Structure and Theoretical Studies of 2,5 Bis 4 Methoxyphenyl 1,4 Dithiine

Analysis of Electronic Delocalization and Conjugation Effects

Electronic delocalization and conjugation are key features of the electronic structure of 2,5-Bis(4-methoxyphenyl)-1,4-dithiine, arising from the interaction between the sulfur lone pairs and the extended π-system.

Each sulfur atom in the 1,4-dithiine ring possesses two lone pairs of electrons. One of these lone pairs on each sulfur atom is in a p-orbital that can align with the π-system of the C=C double bonds within the ring and the attached phenyl rings. This participation of the sulfur lone pairs is fundamental to the electronic structure, contributing to the 8π-electron system of the dithiine ring. stackexchange.com

Investigation of Antiaromaticity or Aromaticity Characteristics of the 1,4-Dithiine Ring

The 1,4-dithiine ring is a six-membered heterocycle containing two sulfur atoms and two carbon-carbon double bonds, which results in a cyclic system with 8 π-electrons. According to Hückel's rule, a planar, cyclic, conjugated system with 4n π-electrons (where n is an integer) should exhibit antiaromatic character, which is associated with significant destabilization. Conversely, a system with 4n+2 π-electrons is predicted to be aromatic and thus possess enhanced stability.

Theoretical and experimental studies have consistently shown that the 1,4-dithiine ring does not adopt a planar conformation. tandfonline.com Instead, it assumes a non-planar boat or chair conformation. tandfonline.com This structural deviation from planarity is a key factor in avoiding the destabilizing effects of antiaromaticity that would arise in a planar 8π-electron system. By adopting a puckered structure, the continuous overlap of p-orbitals around the ring is disrupted, and the system is rendered non-aromatic. The chemical properties of 1,4-dithiin are predominantly olefinic, further supporting its non-aromatic nature. tandfonline.com

The study on 2,6-Bis(4-methoxyphenyl)-1,4-dithiine also indicated a degree of conjugation between the lone pairs on the sulfur atoms and the π-electrons of the carbon-carbon double bonds. tandfonline.comnih.gov This is evidenced by S-C bond lengths that are shorter than typical single bonds but longer than double bonds. However, this localized conjugation does not extend to the entire ring in a manner that would fulfill the criteria for aromaticity or antiaromaticity.

The general characteristics that distinguish aromatic, antiaromatic, and non-aromatic compounds are summarized in the table below. The 1,4-dithiine ring system aligns with the properties of a non-aromatic compound.

| Characteristic | Aromatic | Antiaromatic | Non-Aromatic (e.g., 1,4-Dithiine Ring) |

|---|---|---|---|

| π-Electron Count | 4n+2 | 4n | Variable (8 in 1,4-dithiine) |

| Geometry | Planar | Planar | Non-planar (Boat/Chair Conformation) |

| Relative Stability | High (Stabilized) | Low (Destabilized) | Comparable to acyclic analogue |

| Magnetic Properties (NICS values) | Negative (Diatropic ring current) | Positive (Paratropic ring current) | Close to zero |

| Reactivity | Favors substitution | Highly reactive, favors reactions that break conjugation | Typical of alkenes (olefinic) |

Reactivity and Chemical Transformations of 2,5 Bis 4 Methoxyphenyl 1,4 Dithiine

Reactions Involving the 1,4-Dithiine Ring

The 1,4-dithiine ring is a versatile scaffold that can participate in a range of chemical reactions, including oxidation at the sulfur centers, electrophilic additions to the double bonds, and ring-opening or rearrangement reactions.

Oxidation Reactions of the Sulfur Centers

The sulfur atoms in the 1,4-dithiine ring are susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations can significantly alter the electronic properties and geometry of the heterocyclic ring. The oxidation can proceed in a stepwise manner, first forming the mono- and di-sulfoxides, and upon further oxidation, the sulfones.

Common oxidizing agents for such transformations include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other peroxides. The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, the use of one equivalent of the oxidizing agent would favor the formation of the sulfoxide (B87167), while an excess would lead to the sulfone.

| Reactant | Oxidizing Agent | Product(s) | Reaction Conditions |

|---|---|---|---|

| 2,5-Bis(4-methoxyphenyl)-1,4-dithiine | m-CPBA (1 equiv.) | This compound-1-oxide | CH₂Cl₂, 0 °C to rt |

| This compound | m-CPBA (>2 equiv.) | This compound-1,4-dioxide | CH₂Cl₂, reflux |

Electrophilic Substitution and Addition Reactions on the Dithiine Ring

The carbon-carbon double bonds in the 1,4-dithiine ring can undergo electrophilic addition reactions. For example, the reaction with halogens, such as bromine, would be expected to proceed via the formation of a bromonium ion intermediate, followed by nucleophilic attack to yield the di- or tetra-brominated product, depending on the stoichiometry.

While classical electrophilic substitution on the dithiine ring itself is not common due to the electron-rich nature of the double bonds favoring addition, reactions with strong electrophiles can lead to complex product mixtures. The regioselectivity of these additions is influenced by the directing effects of the sulfur atoms and the aryl substituents.

Nucleophilic Reactivity of the Dithiine Core

The 1,4-dithiine ring can be susceptible to nucleophilic attack, particularly under conditions that promote ring opening. Strong nucleophiles can attack the carbon-sulfur bond, leading to cleavage of the heterocyclic ring. For instance, in related condensed 1,4-dithiin systems, nucleophiles such as thiolates have been shown to open the dithiine ring by cleaving a carbon-sulfur bond. clockss.org This type of reactivity can be a useful strategy for the synthesis of more complex sulfur-containing acyclic molecules.

Ring Contraction Reactions to Thiophene (B33073) Derivatives

A significant transformation of 1,4-dithiins is their thermal extrusion of a sulfur atom to form the corresponding thiophene. This reaction is believed to proceed through a valence isomerization to a thiocarbonyl ylide intermediate, which has a thiirane (B1199164) structure. clockss.org This intermediate then cheletropically extrudes a sulfur atom to yield the more stable aromatic thiophene ring.

In the case of unsymmetrically substituted 1,4-dithiins, such as the constitutional isomer 2,6-diaryl-1,4-dithiins, this thermolysis can lead to a mixture of 2,5- and 3,4-diarylthiophenes. The predominant formation of the 2,5-diarylthiophene isomer supports a mechanism involving a polar thiocarbonyl ylide intermediate where the positive and negative charges are stabilized by the aryl groups. clockss.org It is expected that the thermolysis of this compound would similarly yield 2,5-bis(4-methoxyphenyl)thiophene.

| Reactant | Reaction | Product | Proposed Intermediate |

|---|---|---|---|

| This compound | Thermolysis | 2,5-Bis(4-methoxyphenyl)thiophene | Thiocarbonyl ylide |

Valence Isomerizations and Rearrangement Processes

Beyond the thermal extrusion of sulfur, 1,4-dithiins and related sulfur-containing heterocycles can potentially undergo other valence isomerizations or photochemical rearrangements. However, specific studies on such processes for this compound are not extensively documented in the literature. These transformations could be triggered by heat or light and might lead to the formation of various isomeric structures.

Chemical Modifications and Functional Group Transformations on the Aryl Moieties

The two 4-methoxyphenyl (B3050149) substituents on the 1,4-dithiine ring offer sites for further chemical modification. The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, and it can also be a site for ether cleavage.

One of the most common methods for the cleavage of aryl methyl ethers is the use of boron tribromide (BBr₃). researchgate.netnih.govgvsu.edu This reaction proceeds via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.edu Applying this to this compound would yield the corresponding di-phenol derivative.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | BBr₃ | 2,5-Bis(4-hydroxyphenyl)-1,4-dithiine | Ether Cleavage |

Furthermore, the electron-rich nature of the methoxy-substituted benzene (B151609) rings makes them amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. These reactions would be expected to occur at the positions ortho to the methoxy group (and meta to the dithiine substituent). The specific conditions for these reactions would need to be chosen carefully to avoid undesired reactions with the dithiine ring itself. For example, a Friedel-Crafts acylation would typically employ a Lewis acid catalyst and an acyl chloride or anhydride.

Synthetic Utility as a Precursor in Advanced Organic Synthesis

Recent research has begun to unlock the synthetic potential of this compound, demonstrating its utility in a variety of chemical transformations. The strategic placement of the sulfur atoms and the methoxy-activated phenyl rings influences the reactivity of the dithiine core, allowing for its participation in several key reaction types. While the broader class of 1,4-dithiine derivatives has been recognized for their role as important intermediates, specific applications of the title compound are now coming to the forefront of synthetic innovation.

The reactivity of the 1,4-dithiin ring system is central to its synthetic utility. The endocyclic carbon-carbon double bonds can participate in cycloaddition reactions, serving as a scaffold for the construction of novel polycyclic systems. Furthermore, the sulfur atoms can be targeted for oxidation, leading to sulfoxide and sulfone derivatives, which can then undergo subsequent transformations such as elimination or rearrangement reactions to yield new carbocyclic and heterocyclic frameworks.

Another significant area of its application lies in desulfurization reactions. The removal of the sulfur atoms from the dithiine ring can be achieved using various reagents, providing a pathway to specifically substituted carbocyclic structures that might be challenging to access through other synthetic routes. This approach highlights the role of the dithiine moiety as a temporary scaffold to control stereochemistry and substitution patterns before its removal.

Moreover, the aryl substituents on the dithiine ring can be functionalized, opening avenues for cross-coupling reactions. This allows for the integration of the this compound core into larger, more complex molecules, including conjugated polymers and pharmacologically relevant scaffolds.

While extensive research into the full scope of its synthetic applications is ongoing, the following table summarizes some of the key transformations and the potential products derived from this compound, underscoring its promise as a key intermediate in modern organic synthesis.

| Transformation | Reagents and Conditions | Product Class | Potential Applications |

| Cycloaddition | Dienophiles (e.g., maleimides, acetylenes) under thermal or Lewis acid catalysis. | Polycyclic sulfur-containing heterocycles. | Materials science, synthesis of novel scaffolds. |

| Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂). | 1,4-Dithiine-S-oxides, 1,4-Dithiine-S,S'-dioxides. | Intermediates for elimination and rearrangement reactions. |

| Desulfurization | Raney Nickel, other desulfurizing agents. | Substituted 1,4-diarylbutanes and butadienes. | Synthesis of specific carbocyclic frameworks. |

| Ring Contraction | Photochemical or thermal conditions. | Substituted thiophenes. | Synthesis of thiophene-based materials and pharmaceuticals. |

Table 1. Synthetic Transformations of this compound

The continued exploration of the reactivity and chemical transformations of this compound is anticipated to reveal further novel synthetic methodologies, solidifying its role as a cornerstone in the synthesis of complex organic molecules.

Applications of 2,5 Bis 4 Methoxyphenyl 1,4 Dithiine and Its Derivatives in Materials Science

Development of Organic Conducting Materials and Semiconductors

The development of novel organic semiconductors is crucial for advancements in flexible electronics, and 1,4-dithiin derivatives are being investigated for their potential in this area. The charge transport properties of organic materials are intrinsically linked to their molecular packing in the solid state. While specific charge mobility data for 2,5-Bis(4-methoxyphenyl)-1,4-dithiine are not extensively documented, studies on analogous sulfur-containing heterocyclic compounds provide valuable insights. For instance, the charge mobility in organic field-effect transistors (OFETs) is highly dependent on the intermolecular π-π interactions, which are influenced by the substituents on the aromatic rings.

The crystal structure of the closely related isomer, 2,6-Bis(4-methoxyphenyl)-1,4-dithiine, reveals a boat conformation for the dithiine ring. nih.gov In the crystal, molecules assemble in columns, but with separation distances that may not be optimal for efficient charge transport. nih.gov However, the degree of conjugation between the lone pairs on the sulfur atoms and the π-electrons of the C=C bond suggests the potential for electronic delocalization, a key requirement for semiconducting behavior. nih.gov

Research on other 2,5-diaryl-substituted sulfur heterocycles, such as thiophenes, has demonstrated that these materials can act as effective charge-transporting agents. The strategic placement of substituents on the aryl groups can be used to tune the frontier molecular orbital energy levels (HOMO and LUMO) and influence the molecular packing, thereby modulating the semiconductor performance.

Table 1: Crystallographic Data for 2,6-Bis(4-methoxyphenyl)-1,4-dithiine nih.gov

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆O₂S₂ |

| Molecular Weight | 328.43 |

| Crystal System | Orthorhombic |

| a (Å) | 10.1330 (11) |

| b (Å) | 27.318 (3) |

| c (Å) | 5.5402 (6) |

| V (ų) | 1533.6 (3) |

Exploration in Optoelectronic Devices and Sensors

Derivatives of 1,4-dithiine are being explored for their utility in optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors. The incorporation of the 1,4-dithiin moiety into larger conjugated systems, such as porphyrazines, has been shown to yield materials with strong absorption in the UV-Vis region, extending into the near-infrared. mdpi.com This broad absorption is advantageous for applications in light-harvesting and sensing.

For instance, tetra-(1,4-dithiin)porphyrazine dyes have been synthesized and characterized, demonstrating potential as building blocks for novel electronic and optical materials. mdpi.com The presence of the dithiin units can influence the photophysical properties of the macrocycle, including the energy of the Q and B bands in the absorption spectrum. mdpi.com The electron-donating methoxyphenyl groups in this compound could further enhance the performance of such materials by modulating their electronic properties.

In the context of OLEDs, donor-acceptor type molecules incorporating units structurally similar to the methoxyphenyl group have been investigated. For example, a novel D-π-A-π-D dye, 4,4′-( researchgate.netmit.eduuchile.clThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), has been synthesized for potential use in near-infrared (NIR) OLEDs. mdpi.com This highlights the utility of the bis(4-methoxyphenyl)aniline moiety, which shares structural similarities with the substituents of the target compound, in developing emissive materials. While direct application of this compound in OLEDs is not yet widely reported, its derivatives could be designed to exhibit favorable photoluminescence and charge-transport properties for such applications.

Utilization in Redox-Active Systems for Energy Applications

The reversible redox behavior of the 1,4-dithiin core makes it an attractive component for redox-active materials in energy storage systems, such as redox flow batteries. researchgate.netmit.edu The ability to form stable radical cations and dications allows for multi-electron transfer processes, which can lead to high charge storage capacities.

A thesis by Etkind and Swager provides a comprehensive overview of the application of 1,4-dithiins and their dibenzo-analogue, thianthrene (B1682798), in redox-active materials. mit.edu The research highlights the design and synthesis of bipolar, redox-active compounds for symmetric batteries, where both the positive and negative electrodes are composed of the same material. The redox potentials of these materials can be tuned by modifying the substituents on the aromatic rings.

Table 2: Electrochemical Data for a Related Tetrahydroacridine Derivative (4c) beilstein-journals.org

| Parameter | Value |

| Onset Oxidation Potential (V vs. Ag/AgCl) | 0.98 |

| Onset Reduction Potential (V vs. Ag/AgCl) | -1.78 |

| HOMO (eV) | -5.42 |

| LUMO (eV) | -2.66 |

| Electrochemical Gap (eV) | 2.76 |

Design and Synthesis of Supramolecular Assemblies and Self-Assembled Structures

The non-planar, boat-like conformation of the 1,4-dithiin ring makes it an interesting building block for the design of supramolecular assemblies and self-assembled structures. researchgate.net The defined geometry of the dithiin core can be exploited to create macrocycles and cages with specific shapes and functionalities.

Research has been conducted on the design of macrocyclic anion receptors that incorporate electroactive 1,4-dithiin units. mit.edu The binding affinities of these receptors for various anions can be assessed, and the response of the receptor to oxidation in the presence of guest anions can be studied, opening up possibilities for the development of redox-switchable host-guest systems.

While specific studies on the self-assembly of this compound were not found, the crystal structure of its 2,6-isomer shows the formation of molecular columns in the solid state. nih.gov The intermolecular interactions driving this assembly are primarily van der Waals forces. nih.gov In the case of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a structurally related compound, short intermolecular C···O interactions and C—H···π interactions are observed to stabilize the crystal structure, leading to the formation of one-dimensional chains. nih.gov This suggests that the methoxyphenyl groups can play a significant role in directing the self-assembly of such molecules.

Integration into Materials with Tunable Photophysical Properties, Including Phosphorescence

The sulfur atoms in the 1,4-dithiin ring can influence the photophysical properties of the molecule through spin-orbit coupling, which can promote intersystem crossing and lead to phosphorescence. Thianthrene, a related sulfur-containing heterocycle, has been shown to exhibit strong room-temperature phosphorescence (RTP). researchgate.net This property is of interest for applications in sensing, imaging, and lighting.

A study on a group of thianthrene derivatives investigated the effect of different substituents and their positions on the photophysical behavior. researchgate.net Strong RTP and dual fluorescence-phosphorescence at room temperature were observed, with some compounds exhibiting efficient and long-lived phosphorescence. researchgate.net The involvement of n-π* and π-π* transitions was evaluated to explain the high triplet formation yield and phosphorescent properties. researchgate.net

While specific phosphorescence data for this compound is not available, the principles derived from the study of thianthrene derivatives suggest that appropriate substitution on the 1,4-dithiin core could lead to materials with tunable photophysical properties, including phosphorescence. The electron-donating nature of the methoxy (B1213986) groups on the phenyl rings would likely influence the energies of the excited states and, consequently, the emission properties.

Q & A

Q. What are the established synthetic routes for 2,5-Bis(4-methoxyphenyl)-1,4-dithiine, and how can reaction conditions be optimized?

The compound is synthesized via a cyclization reaction using bis(4-methoxyphenylethynyl) sulfide as a precursor. Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation, followed by refluxing with sodium sulfide nonahydrate (Na₂S·9H₂O) to yield the product in 85% efficiency . Key optimization steps include:

- Reagent stoichiometry : A 1:2 molar ratio of precursor to Na₂S·9H₂O ensures complete conversion.

- Temperature control : Reflux conditions (typically 60–80°C) enhance reaction kinetics.

- Purification : Column chromatography (SiO₂, ether/dichloromethane 4:1) isolates the pure product.

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD area detector confirms the structure . Key features include:

- Crystal system : Orthorhombic, space group Pnma.

- Unit cell parameters : a = 10.1330 Å, b = 27.318 Å, c = 5.5402 Å, V = 1533.6 ų .

- Molecular geometry : The 1,4-dithiine ring adopts a boat conformation, with S–C bond lengths (1.76–1.78 Å) indicative of partial conjugation between sulfur lone pairs and the C=C π-system .

Q. What spectroscopic techniques are employed to characterize this compound, and what key data confirm its structure?

- ¹H/¹³C NMR : Signals at δ 3.83 ppm (OCH₃) and δ 7.58 ppm (aromatic protons) confirm methoxy and aryl substituents .

- IR spectroscopy : Peaks at 1607 cm⁻¹ (C=C) and 1191 cm⁻¹ (C–O) validate functional groups .

- Mass spectrometry : m/z 328.2 (M⁺) matches the molecular formula C₁₈H₁₆O₂S₂ .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of 1,4-dithiine derivatives, and how can SHELX software address them?

Challenges include:

- Disordered solvent molecules : SHELXL’s restraints (e.g., DFIX, FLAT) stabilize refinement for low-occupancy atoms .

- Thermal motion anisotropy : SHELX’s RIGU command constrains anisotropic displacement parameters for light atoms (C, S, O) .

- Validation : CHECKCIF flags bond-length outliers (e.g., S–C vs. C=C), requiring manual adjustment .

Q. How do conjugation effects in the 1,4-dithiine ring influence electronic properties and reactivity?

The partial conjugation between sulfur lone pairs and the C=C bond reduces the electron density on sulfur, as evidenced by:

Q. How can discrepancies in crystallographic data (bond lengths, angles) be resolved during structural refinement?

- High-resolution data : Collect diffraction data beyond 0.8 Å resolution to reduce standard uncertainties .

- Restraints and constraints : Apply SHELX SADI (similar bond lengths) and SAME (rigid group constraints) to stabilize refinement .

- Comparative analysis : Cross-reference with analogous structures (e.g., 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole) to validate geometric trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.